molecular formula C16H25N B12480091 N-(2-phenylpropyl)cycloheptanamine

N-(2-phenylpropyl)cycloheptanamine

Cat. No.: B12480091
M. Wt: 231.38 g/mol
InChI Key: ZLWZYRJRVODGJD-UHFFFAOYSA-N
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Description

N-(2-phenylpropyl)cycloheptanamine: is an organic compound with the molecular formula C16H25N. It is a secondary amine that features a cycloheptane ring attached to a 2-phenylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylpropyl)cycloheptanamine typically involves the reaction of cycloheptanone with 2-phenylpropylamine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cycloheptanone is reacted with 2-phenylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-phenylpropyl)cycloheptanamine is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of secondary amines with biological targets. It may serve as a model compound for understanding the behavior of similar amines in biological systems .

Medicine: It can be explored for its pharmacological properties and potential therapeutic uses, such as in the development of new drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its unique properties make it valuable for the production of high-performance materials and additives .

Mechanism of Action

The mechanism of action of N-(2-phenylpropyl)cycloheptanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

    N-(2-phenylpropyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    N-(2-phenylpropyl)cyclopentanamine: Similar structure but with a cyclopentane ring.

    N-(2-phenylpropyl)cyclooctanamine: Similar structure but with a cyclooctane ring.

Uniqueness: N-(2-phenylpropyl)cycloheptanamine is unique due to its seven-membered cycloheptane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

N-(2-phenylpropyl)cycloheptanamine

InChI

InChI=1S/C16H25N/c1-14(15-9-5-4-6-10-15)13-17-16-11-7-2-3-8-12-16/h4-6,9-10,14,16-17H,2-3,7-8,11-13H2,1H3

InChI Key

ZLWZYRJRVODGJD-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCCCC1)C2=CC=CC=C2

Origin of Product

United States

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